
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide, also known as DMPEA, is a naturally occurring ergoline derivative that has gained attention for its potential pharmacological properties. DMPEA is a structural analogue of the well-known psychedelic compound, Lysergic acid diethylamide (LSD), and has been found to possess similar effects on the central nervous system.
作用機序
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide acts on the central nervous system by binding to serotonin receptors, specifically the 5-HT2A receptor. This receptor is responsible for mediating the effects of serotonin, a neurotransmitter that is involved in mood regulation, cognition, and perception. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to act as a partial agonist at the 5-HT2A receptor, meaning that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as LSD.
Biochemical and Physiological Effects:
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders such as Alzheimer's disease. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has also been found to increase levels of the neurotransmitter dopamine, which is involved in reward and motivation.
実験室実験の利点と制限
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide also has some limitations. It has a short half-life in the body, meaning that its effects are relatively short-lived. Additionally, N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are several potential future directions for research on N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to have antidepressant and anxiolytic effects in animal models, and further research could explore its potential as a novel therapeutic agent. Another potential area of research is the role of N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide in neurodegenerative disorders. Studies have shown that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can increase levels of BDNF, which could potentially slow the progression of diseases such as Alzheimer's. Finally, further research could explore the potential of N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide as a cognitive enhancer, as it has been found to improve memory and cognitive function in animal models.
合成法
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can be synthesized through several methods, including the reaction of ergotamine with isobutyric anhydride in the presence of a Lewis acid catalyst. Another method involves the condensation of 2,6-dimethyl-4-hydroxybenzaldehyde with 2,5-dimethoxyaniline in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide may have antidepressant, anxiolytic, and analgesic effects. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has also been found to enhance cognitive function and improve memory.
特性
CAS番号 |
120478-64-0 |
|---|---|
製品名 |
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide |
分子式 |
C21H29N3O |
分子量 |
339.5 g/mol |
IUPAC名 |
N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H29N3O/c1-12-15-10-18-16(14-7-6-8-17(22-12)19(14)15)9-13(11-24(18)5)23-20(25)21(2,3)4/h6-8,13,16,18,22H,9-11H2,1-5H3,(H,23,25)/t13-,16+,18+/m0/s1 |
InChIキー |
ZNMWUMGOSWLWOH-FDQGKXFDSA-N |
異性体SMILES |
CC1=C2C[C@@H]3[C@H](C[C@@H](CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
SMILES |
CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
正規SMILES |
CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
同義語 |
N-(2,6-dimethylergoline-8-yl)-2,2-dimethylpropanamide SDZ 208-911 SDZ-208-911 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



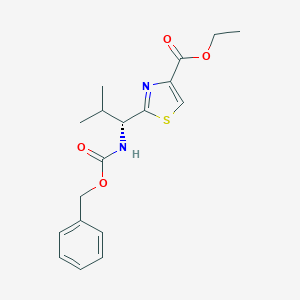
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
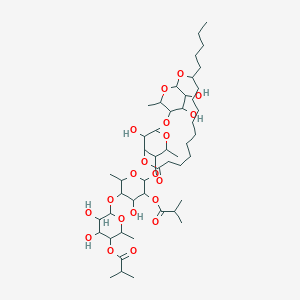
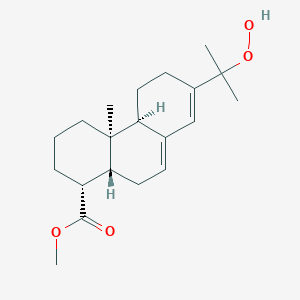
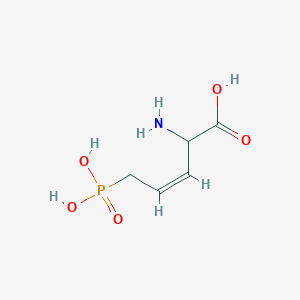
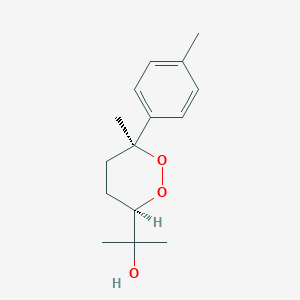





![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)

![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)